molecular formula C15H15ClN2O B4244933 1-(2-Chlorophenyl)-3-(3,4-dimethylphenyl)urea

1-(2-Chlorophenyl)-3-(3,4-dimethylphenyl)urea

Cat. No.: B4244933
M. Wt: 274.74 g/mol
InChI Key: GGJOFOGRAPCKTK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-N’-(3,4-dimethylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a chlorophenyl group and a dimethylphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-N’-(3,4-dimethylphenyl)urea typically involves the reaction of 2-chloroaniline with 3,4-dimethylaniline in the presence of a carbonyl source such as phosgene or triphosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-N’-(3,4-dimethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding nitro or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Industry: Used in the production of polymers, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N’-(3,4-dimethylphenyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    N-phenyl-N’-methylurea: A simpler urea derivative with different substituents.

    N-(2-chlorophenyl)-N’-phenylurea: Similar structure but lacks the dimethyl groups.

Uniqueness

N-(2-chlorophenyl)-N’-(3,4-dimethylphenyl)urea is unique due to the presence of both chlorophenyl and dimethylphenyl groups, which can influence its reactivity and interactions with other molecules. This uniqueness can make it a valuable compound in specific research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(3,4-dimethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-10-7-8-12(9-11(10)2)17-15(19)18-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJOFOGRAPCKTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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